molecular formula C16H12N4O4S B2627248 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 872704-43-3

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No. B2627248
CAS RN: 872704-43-3
M. Wt: 356.36
InChI Key: SSTTVISNZZMWRL-UHFFFAOYSA-N
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Description

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FP-13, and it has been synthesized using a specific method that yields high purity and yield.

Scientific Research Applications

Synthesis and Pharmacological Potential

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide is involved in the continuous quest for creating effective pharmaceuticals. It is synthesized through complex chemical processes and is part of a broader class of 1,2,4-triazol derivatives, which are known for their significant synthetic and pharmacological potential. The synthesis and exploration of new structures within this class may broaden the spectrum of biological activity and applications of these compounds. Notably, certain derivatives have demonstrated anti-exudative properties, showcasing potential therapeutic benefits (Chalenko et al., 2019).

Structural and Chemical Properties

The crystal structures of similar acetamide compounds reveal intricate molecular conformations. For instance, certain acetamides exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with varying inclinations of the pyrimidine ring relative to the benzene ring. Such structural insights contribute to our understanding of the molecular interactions and stability of these compounds (Subasri et al., 2016).

Chemical Synthesis and Reactivity

The compound is part of broader research into the chemical reactivity and synthesis of furan-containing molecules. These studies involve exploring different synthetic routes and understanding the chemical behavior of furan derivatives. Through these investigations, a variety of structurally complex and potentially bioactive molecules are synthesized, offering insights into the versatility and potential applications of these compounds (Elchaninov et al., 2018).

Anticancer and Antimicrobial Activities

Some derivatives of this compound are being explored for their anticancer and antimicrobial properties. For instance, certain acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents. Additionally, novel derivatives with antimicrobial properties have been synthesized, displaying promising activity against bacterial and fungal strains (Horishny et al., 2021; Nagarsha et al., 2023).

Chemical Behavior and Biological Activity

Research delves into the synthesis and chemical behavior of furan-2-yl derivatives, leading to the creation of novel molecules with potential biological activity. These studies not only enhance our understanding of the chemical properties of these compounds but also open doors to new therapeutic possibilities (El-Shehry et al., 2020).

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(22)23)10-25-16-8-7-13(18-19-16)14-2-1-9-24-14/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTTVISNZZMWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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